Bcl-xL Binding Affinity: BH3I-1 Ki Values Across Multiple Independent Assay Platforms
BH3I-1 binds to the BH3-binding pocket of Bcl-xL with consistent low micromolar affinity across multiple independent assay systems. Fluorescence polarization (FP) assays using purified Bcl-xL protein and Bak BH3 peptide probe yield Ki = 2.4±0.2 μM [1]. NMR-based binding analyses corroborate this interaction, measuring Ki = 7.8±0.9 μM against Bcl-xL [2]. This represents the foundational target engagement metric for BH3I-1 procurement in Bcl-xL-focused studies.
| Evidence Dimension | Bcl-xL binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.4±0.2 μM (FP assay); Ki = 7.8±0.9 μM (NMR) |
| Comparator Or Baseline | ABT-737: Bcl-xL EC50 = 78.7 nM; Navitoclax: Bcl-xL Ki <1 nM |
| Quantified Difference | BH3I-1 affinity approximately 30- to 3000-fold lower than clinical-stage BH3 mimetics |
| Conditions | FP assay: recombinant Bcl-xL, Bak BH3 peptide probe; NMR: ¹⁵N-labeled Bcl-xL |
Why This Matters
The micromolar potency of BH3I-1 makes it suitable for mechanistic studies where full target saturation is not required and where the confounding cellular effects of nanomolar-potency clinical compounds must be avoided.
- [1] Degterev A, Lugovskoy A, Cardone M, Mulley B, Wagner G, Mitchison T, Yuan J. Identification of small-molecule inhibitors of interaction between the BH3 domain and Bcl-xL. Nat Cell Biol. 2001;3(2):173-182. View Source
- [2] Porter JR, Helmers MR, Wang P, Furman JL, Joy ST, Arora PS, Ghosh I. Profiling small molecule inhibitors against helix-receptor interactions: the Bcl-2 family inhibitor BH3I-1 potently inhibits p53/hDM2. Chem Commun (Camb). 2010;46(42):8020-8022. View Source
